9,11-Anhydro Fusidic Acid

Vue d'ensemble

Description

9,11-Anhydro Fusidic Acid is a derivative of fusidic acid, a natural tetracyclic triterpene isolated from fungi. It is known for its antibacterial properties and is used in the pharmaceutical field, particularly for its activity against Staphylococcus aureus and other Gram-positive bacteria . The compound is a white or almost white crystalline powder with a strong bitter taste .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

9,11-Anhydro Fusidic Acid can be synthesized through the carboxylation of emodin. The hydroxyl moiety of emodin is first converted to a carboxyl group by acid catalysis, followed by deoxygenation under suitable conditions to form this compound .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

9,11-Anhydro Fusidic Acid undergoes various chemical reactions, including esterification, acylation, and other reactions typical of carboxylic acids .

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts.

Acylation: Involves acyl chlorides or anhydrides under basic or acidic conditions.

Major Products

The major products formed from these reactions include esters and acyl derivatives of this compound .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

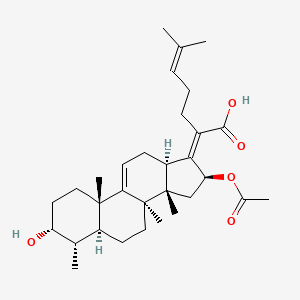

- Molecular Formula: C31H46O5

- Molecular Weight: 498.6939 g/mol

- CAS Number: 74048-41-2

The compound exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through interference with the elongation factor G (EF-G) during translation. This inhibition is crucial for its bactericidal activity against various Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Pharmacological Applications

1. Antimicrobial Activity:

9,11-Anhydro Fusidic Acid exhibits potent activity against a range of bacterial pathogens. Its efficacy has been demonstrated in vitro against:

- Staphylococcus aureus (including MRSA)

- Streptococcus pyogenes

- Corynebacterium spp.

- Clostridium difficile .

Table 1: In Vitro Susceptibility Data

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 8 mg/L |

| Streptococcus pyogenes | < 8 mg/L |

| Clostridium difficile | > 16 mg/L |

| Neisseria spp. | < 4 mg/L |

2. Dermatological Applications:

The compound is primarily utilized in topical formulations for treating skin infections. Its safety profile is favorable, with no serious adverse events linked to its use in non-US markets . Clinical studies have shown that topical fusidic acid formulations are effective in managing skin infections caused by resistant bacteria.

Case Studies and Clinical Research

Case Study 1: Efficacy Against MRSA

A clinical trial involving patients with skin infections caused by MRSA demonstrated that topical application of fusidic acid resulted in significant clinical improvement compared to placebo treatments. The study highlighted the importance of combination therapy to mitigate resistance development .

Case Study 2: Safety Profile Assessment

A comprehensive review of global safety data from 1962 to 2007 indicated that fusidic acid monotherapy did not lead to severe adverse effects in patients with skin infections. This finding supports its continued use in dermatological applications .

Resistance Mechanisms and Overcoming Resistance

The emergence of antibiotic resistance poses a significant challenge in clinical settings. Research indicates that resistance to fusidic acid can develop through mutations in target genes and overexpression of efflux pumps . To combat this issue, combination therapies involving fusidic acid with other antibiotics (e.g., rifampicin) have been explored and shown to reduce the selection pressure for resistant strains .

Future Directions and Research Opportunities

Research into the applications of this compound continues to evolve, with potential investigations focusing on:

- Development of novel formulations for enhanced delivery.

- Exploration of its efficacy against biofilm-associated infections.

- Assessment of its role in treating systemic infections.

Mécanisme D'action

9,11-Anhydro Fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically inhibits the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing the synthesis of essential proteins in bacteria . This mechanism is similar to that of fusidic acid, making it effective against a range of Gram-positive bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fusidic Acid: The parent compound, known for its antibacterial properties.

C-21 Amide Derivatives of Fusidic Acid: These derivatives have been synthesized and studied for their enhanced antibacterial activity.

Protostane Triterpenes: Structurally similar compounds with various biological activities.

Uniqueness

9,11-Anhydro Fusidic Acid is unique due to its specific structural modifications, which confer distinct antibacterial properties. Its ability to inhibit protein synthesis by targeting elongation factor G sets it apart from other antibacterial agents .

Activité Biologique

Introduction

9,11-Anhydro fusidic acid is a derivative of fusidic acid (FA), a natural tetracyclic triterpene antibiotic primarily derived from the fungus Fusidium coccineum. FA has been widely recognized for its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Antibacterial Activity

This compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves inhibiting bacterial protein synthesis by binding to the elongation factor G (EF-G), which plays a crucial role in the translocation phase of protein synthesis. This binding prevents the dissociation of the EF-G-GDP complex from the ribosome, thereby halting further protein synthesis and leading to bacterial cell death .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | <0.15 | |

| Streptococcus pneumoniae | 0.5 | |

| Enterococcus faecalis | 1.0 |

Antimalarial Activity

Research has indicated that fusidic acid derivatives, including this compound, possess antimalarial properties. Specifically, studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, with an IC50 value of approximately 52.8 µM. The target for this activity appears to be EF-G in the apicoplast and mitochondria of the malaria parasite .

Antituberculosis Activity

Fusidic acid derivatives have also been evaluated for their antituberculosis activity. In vitro studies demonstrated that certain modifications to the fusidic acid structure enhance its efficacy against Mycobacterium tuberculosis, with some derivatives showing MIC values lower than that of FA itself . However, further research is needed to fully understand the mechanisms and optimize these derivatives for clinical use.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Hydroxyl Groups : The presence of hydroxyl groups at specific positions (e.g., 11-OH and 21-COOH) is crucial for maintaining antibacterial and antituberculosis activity.

- Lipid Side Chains : Modifications involving lipid side chains have been shown to enhance pharmacokinetic properties while retaining biological activity .

- Esterification : Substituting hydroxyl groups with bioisosteres has yielded derivatives with comparable or improved activity against various pathogens .

Table 2: SAR Insights for Fusidic Acid Derivatives

Clinical Applications

Fusidic acid and its derivatives have been utilized in clinical settings primarily for treating skin infections caused by sensitive strains of bacteria. A notable case involved the use of sodium fusidate cream for managing bacterial skin infections, demonstrating effective outcomes with minimal side effects .

Synergistic Effects

Recent studies have highlighted the potential for synergistic effects when combining fusidic acid with other antibiotics such as polymyxin B. This combination has shown enhanced efficacy against resistant strains of bacteria, suggesting a promising avenue for future therapeutic strategies .

Propriétés

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGDRQJDRPAHDF-KRMCRKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74048-41-2 | |

| Record name | 9,11-Anhydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.